dimethyl 2-(1-(2-butenoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
CAS No.:
Cat. No.: VC10631911
Molecular Formula: C23H23NO5S3
Molecular Weight: 489.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23NO5S3 |
|---|---|
| Molecular Weight | 489.6 g/mol |
| IUPAC Name | dimethyl 2-[1-[(E)-but-2-enoyl]-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
| Standard InChI | InChI=1S/C23H23NO5S3/c1-7-8-15(25)24-14-10-9-12(2)11-13(14)16(19(30)23(24,3)4)22-31-17(20(26)28-5)18(32-22)21(27)29-6/h7-11H,1-6H3/b8-7+ |
| Standard InChI Key | BMQIGURNACNDBF-BQYQJAHWSA-N |
| Isomeric SMILES | C/C=C/C(=O)N1C2=C(C=C(C=C2)C)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |
| SMILES | CC=CC(=O)N1C2=C(C=C(C=C2)C)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |
| Canonical SMILES | CC=CC(=O)N1C2=C(C=C(C=C2)C)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure integrates three distinct components:
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Dithiole Ring: A five-membered ring containing two sulfur atoms, which confers electron-deficient properties and participation in redox reactions.
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Quinolinylidene System: A partially hydrogenated quinoline derivative with a ketone group at position 3 and methyl substituents at positions 2 and 6 . The thioxo group () at position 3 enhances electrophilicity, facilitating nucleophilic attacks.
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Dicarboxylate Esters: Methyl ester groups at positions 4 and 5 of the dithiole ring, contributing to solubility in organic solvents and steric bulk.
The 2-butenoyl group at position 1 introduces an α,β-unsaturated carbonyl system, enabling conjugate addition or cycloaddition reactions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 489.6 g/mol |
| Key Functional Groups | Dithiole, Thioxo, Dicarboxylate, 2-Butenoyl |
| CAS Number | VC10631911 |
Spectroscopic and Computational Insights
While experimental spectral data (NMR, IR) for this specific compound are unavailable, analogous dithiole-quinoline hybrids exhibit:
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NMR: Resonances for methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.8–7.9 ppm), and thiocarbonyl protons (δ 3.5–4.2 ppm) .
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IR: Stretching vibrations for (1680–1720 cm) and (1050–1250 cm).
Computational models predict a planar dithiole ring and a twisted quinolinylidene moiety due to steric clashes between methyl groups.
Synthesis and Optimization Strategies
Reaction Pathway Overview
The synthesis involves three key stages:
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Quinolinylidene Precursor Preparation: 2,2,6-Trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinone is synthesized via cyclocondensation of substituted anilines with thiourea derivatives .
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Dithiole-Dicarboxylate Formation: A [3+2] cycloaddition between dimethyl acetylenedicarboxylate and carbon disulfide under basic conditions yields the dithiole core .
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Coupling and Functionalization: The quinolinylidene and dithiole-dicarboxylate units are linked via a Knoevenagel condensation, followed by acylation with 2-butenoyl chloride .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Quinolinylidene Synthesis | Thiourea, HCl, reflux | 65% |
| Dithiole Formation | CS, KOH, 0°C | 72% |
| Final Coupling | 2-Butenoyl chloride, pyridine | 58% |
Challenges and Isomer Control
The 2-butenoyl group introduces geometric isomerism (), necessitating chromatographic separation . Pyridine is critical for scavenging HCl during acylation, preventing quinolinylidene decomposition . Optimized temperatures (40–60°C) balance reaction rate and byproduct formation.
Chemical Reactivity and Derivative Formation
Cycloaddition and Conjugate Addition
The α,β-unsaturated carbonyl system undergoes:
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[4+2] Diels-Alder Reactions: With dienes to form six-membered rings .
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Michael Additions: Nucleophiles (e.g., amines, thiols) attack the β-carbon, yielding substituted adducts.
The thioxo group participates in redox reactions, such as oxidation to sulfoxide or reduction to thiol.
Stability and Degradation
The compound is sensitive to:
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Hydrolysis: Ester groups degrade under acidic or basic conditions, forming dicarboxylic acids.
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Photolysis: UV exposure cleaves the dithiole ring, releasing sulfur.
Biological Activity and Hypothetical Applications
Mechanistic Hypotheses
While direct bioactivity data are lacking, structural analogs suggest:
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Enzyme Inhibition: Dithiole-thioxo systems chelate metal ions in enzyme active sites (e.g., matrix metalloproteinases) .
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Antimicrobial Activity: Quinoline derivatives disrupt microbial DNA gyrase .
| Target | Proposed Mechanism |
|---|---|
| Bacterial Gyrase | DNA supercoiling inhibition |
| Leishmania Enzymes | Redox cycling via thioxo group |
| Cancer Proteases | Zinc ion chelation |
Toxicity and Pharmacokinetics
Methyl esters may hydrolyze in vivo to carboxylic acids, increasing solubility but risking nephrotoxicity. The logP value (estimated 3.2) suggests moderate blood-brain barrier permeability.
Future Directions and Research Gaps
Synthetic Improvements
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Catalytic Asymmetric Synthesis: Chiral catalysts could enantioselectively construct the quinolinylidene scaffold .
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Flow Chemistry: Continuous processes may enhance yield and reduce isomer formation .
Biological Screening
Priority assays include:
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